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Compound of Interest

Compound Name: 2-Fluoroethanol

Cat. No.: B046154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoroethanol (C₂H₅FO), a key building block in the synthesis of various pharmaceutical

compounds and specialty chemicals. A thorough understanding of its spectroscopic properties

is essential for quality control, reaction monitoring, and structural elucidation. This document

presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, complete with experimental protocols and visual representations of

analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Fluoroethanol, both ¹H and ¹³C NMR provide critical information about its

structure.

¹H NMR Data
The ¹H NMR spectrum of 2-Fluoroethanol exhibits two main signals corresponding to the two

methylene groups, which are split by both geminal and vicinal couplings, including coupling to

the fluorine atom.
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Signal
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

1 4.53

ddd (doublet of

doublet of

doublets)

J_HF = 47.2,

J_HH = 4.2,

J_HOH = 1.9

-CH₂F

2 3.82

ddd (doublet of

doublet of

doublets)

J_HF = 26.4,

J_HH = 4.2,

J_HOH = 1.9

-CH₂OH

Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending

on concentration, solvent, and temperature. It is not always observed as a distinct multiplet.

¹³C NMR Data
The ¹³C NMR spectrum of 2-Fluoroethanol shows two signals for the two carbon atoms, with

the carbon attached to the fluorine atom showing a characteristic large one-bond carbon-

fluorine coupling constant (¹J_CF).

Chemical Shift (δ) ppm
Coupling Constant (J_CF)
Hz

Assignment

83.3 171.9 -CH₂F

61.1 18.6 -CH₂OH

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of a liquid sample like 2-
Fluoroethanol is as follows:

Sample Preparation:

Sample Purity: Ensure the 2-Fluoroethanol sample is of high purity to avoid extraneous

signals.
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Solvent: Dissolve approximately 10-20 mg of 2-Fluoroethanol in 0.6-0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the

¹H NMR spectrum and provides a lock signal for the spectrometer.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the sample. TMS provides a reference signal at 0 ppm.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse sequence (e.g., zg30).

Number of Scans (NS): 16 to 64, depending on the sample concentration.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): 10-12 ppm.

¹³C NMR:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the

spectrum by removing C-H couplings.

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): 0-220 ppm.

Data Processing:

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the spectrum.
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Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

Baseline Correction: Correct the baseline to be flat.

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Fluoroethanol shows characteristic

absorptions for the hydroxyl and carbon-fluorine bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3350 (broad) Strong
O-H stretch (hydrogen-

bonded)

2960, 2880 Medium-Strong C-H stretch

1460 Medium C-H bend

1040 Strong C-F stretch

1080 Strong C-O stretch

Experimental Protocol for FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a liquid sample.

Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned

and the crystal is clean.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove any atmospheric and instrument-

related absorptions.

Sample Application: Place a small drop of 2-Fluoroethanol directly onto the ATR crystal,

ensuring the crystal surface is completely covered.
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Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent

(e.g., isopropanol or ethanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of 2-Fluoroethanol shows the molecular ion and several characteristic

fragment ions.

m/z Relative Intensity (%) Assignment

64 15 [M]⁺ (Molecular Ion)

45 100 [M - F]⁺

33 80 [CH₂F]⁺

31 60 [CH₂OH]⁺

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)
EI-MS is a standard technique for the analysis of volatile organic compounds like 2-
Fluoroethanol.

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The

sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
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analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different spectroscopic techniques in determining the structure of 2-
Fluoroethanol.
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General workflow for the spectroscopic analysis of 2-Fluoroethanol.
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Relationship between spectroscopic data and structural information for 2-Fluoroethanol.

To cite this document: BenchChem. [Spectroscopic Data of 2-Fluoroethanol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046154#spectroscopic-data-of-2-fluoroethanol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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